(R)-(-)-Citramalic Acid Lithium

Catalog No.
S12826136
CAS No.
M.F
C5H8LiO5
M. Wt
155.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-Citramalic Acid Lithium

Product Name

(R)-(-)-Citramalic Acid Lithium

Molecular Formula

C5H8LiO5

Molecular Weight

155.1 g/mol

InChI

InChI=1S/C5H8O5.Li/c1-5(10,4(8)9)2-3(6)7;/h10H,2H2,1H3,(H,6,7)(H,8,9);/t5-;/m1./s1

InChI Key

SCNUAVZPSALVJI-NUBCRITNSA-N

Canonical SMILES

[Li].CC(CC(=O)O)(C(=O)O)O

Isomeric SMILES

[Li].C[C@@](CC(=O)O)(C(=O)O)O

(R)-(-)-Citramalic Acid Lithium is a lithium salt of citramalic acid, a compound that plays a significant role in various biochemical pathways. Citramalic acid itself is a dicarboxylic acid with the molecular formula C5H8O5C_5H_8O_5. The lithium salt form enhances its solubility and bioavailability, making it useful in various applications, particularly in biochemistry and pharmacology. This compound is notable for its chirality, existing in the (R)-(-) configuration, which influences its biological activity and interactions within metabolic pathways.

Typical of carboxylic acids and their derivatives. These include:

  • Decarboxylation: Under certain conditions, citramalic acid can lose carbon dioxide, leading to the formation of simpler organic compounds.
  • Esterification: Reaction with alcohols can form esters, which are important in organic synthesis.
  • Reduction Reactions: The presence of the carboxylic acid groups allows for reduction to form alcohols or aldehydes.

These reactions are facilitated by the lithium ion, which can influence reaction pathways and rates due to its unique properties as a monovalent cation.

(R)-(-)-Citramalic Acid Lithium is involved in the metabolism of glutamate through the methylaspartate pathway. This pathway is crucial for energy production and amino acid metabolism in various organisms. The compound exhibits potential neuroprotective effects and may play a role in modulating neurotransmitter levels, particularly under conditions of metabolic stress. Its biological significance extends to its involvement in metabolic reactions in eukaryotic organisms, including algae and higher plants .

The synthesis of (R)-(-)-Citramalic Acid Lithium can be achieved through several methods:

  • Oxidation of Levulinic Acid: Recent studies have highlighted a method involving the oxidation of levulinic acid using activated carbon nanomaterials combined with calcium oxide as a catalyst, yielding citramalic acid with high selectivity .
  • Biochemical Synthesis: In nature, citramalic acid can be synthesized through enzymatic pathways involving specific enzymes that catalyze reactions in metabolic pathways.
  • Chemical Synthesis: Laboratory synthesis may involve

(R)-(-)-Citramalic Acid Lithium has several applications across different fields:

  • Pharmaceuticals: Due to its role in metabolism and potential neuroprotective effects, it may be explored as a therapeutic agent for neurological disorders.
  • Biochemical Research: It serves as an important intermediate in studies related to metabolic pathways and enzyme functions.
  • Agriculture: Its involvement in plant metabolism suggests potential applications in enhancing plant growth or stress resistance.

Several compounds share structural or functional similarities with (R)-(-)-Citramalic Acid Lithium. Below are notable examples:

Compound NameStructure SimilarityUnique Features
Citric AcidTricarboxylic acidPlays a central role in the Krebs cycle
Malic AcidDicarboxylic acidInvolved in energy production via TCA
Fumaric AcidUnsaturated dicarboxylic acidUsed in pharmaceutical applications
Succinic AcidDicarboxylic acidImportant for cellular respiration

While these compounds share some structural characteristics, (R)-(-)-Citramalic Acid Lithium is unique due to its specific chirality and its role within the methylaspartate pathway, distinguishing it from other dicarboxylic acids that may not exhibit similar biological activities or metabolic roles.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

155.05317679 g/mol

Monoisotopic Mass

155.05317679 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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